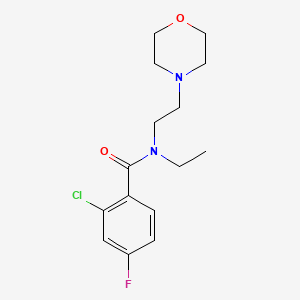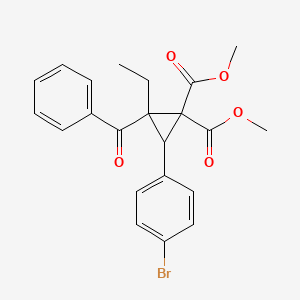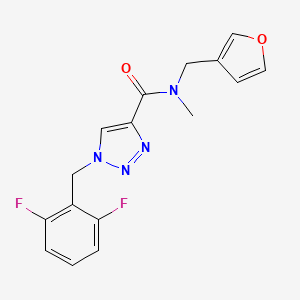![molecular formula C16H16N4O2S B5501254 N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)
N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds similar to "N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide" involves several steps starting from intermediate compounds. For example, the synthesis of certain acetamide derivatives starts from common intermediates like chloroacetamide and reacts with different thione or thiol derivatives (Ramalingam, Ramesh, & Sreenivasulu, 2019). This process involves reactions under controlled conditions and is followed by structural confirmation using techniques like IR, NMR, and Mass spectra.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as NMR, IR, and mass spectrometry. For instance, the structure of certain imidazole-2-ylthio acetamide derivatives was confirmed through these methods, indicating complex molecular frameworks (Duran & Demirayak, 2012).
Chemical Reactions and Properties
Chemical reactions of similar compounds often involve interactions with various reagents, leading to the formation of derivatives with distinct properties. For example, the reaction of cyanoacetamide derivatives with phenyl isothiocyanate and hydrazonyl chlorides produces 1,3,4-thiadiazole derivatives (Khalil, Sayed, & Raslan, 2012).
Physical Properties Analysis
The physical properties of related compounds, like their crystalline structure and thermal stability, are analyzed using techniques like X-ray diffraction and thermogravimetric analysis. For example, the crystal structure of similar compounds reveals their geometric features and stability (Boechat et al., 2011).
Chemical Properties Analysis
Chemical properties, including reactivity and electron transfer capabilities, are often studied using methods like density functional theory (DFT). For example, research on N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide showed insights into its electrophilic nature and interaction with DNA bases (Ekici et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several derivatives similar to the compound have been synthesized and evaluated for their anticancer properties. For instance, compounds with structural similarities have demonstrated selective cytotoxicity against human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019). These findings are further supported by research on imidazole derivatives, which have been investigated for their ability to target bacterial strains resistant to conventional antibiotics, showcasing a broad spectrum of antibacterial activity that could be leveraged in treating infections related to cancer treatments (Daraji et al., 2021).
Antifungal and Antimicrobial Applications
Compounds structurally related to N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide have been synthesized and found to exhibit significant antifungal activity, particularly against drug-resistant strains of Candida albicans and Candida krusei (Altındağ et al., 2017). This research underscores the potential for developing new antifungal therapies to address the challenge of drug resistance.
Antimicrobial and Antibacterial Efficacy
Research into isoxazole-substituted compounds has demonstrated their efficacy as antimicrobial agents, with certain derivatives showing good activity against bacterial and fungal strains (Marri et al., 2018). This suggests their utility in developing treatments for infections where current antimicrobial options are ineffective.
Neuroprotective and Anticonvulsant Effects
Studies on compounds with similar structures have explored their neuroprotective properties, indicating potential applications in treating neurological disorders. For instance, chemical modifications of related molecules have led to observations of antioxidative effects and protection against neurotoxicity, highlighting their potential in neuroprotective therapies (Adolphe-Pierre et al., 1998).
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-8-13(20-22-10)18-14(21)9-23-16-17-11(2)15(19-16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNNFQURPIMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=C(N2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)
![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)
![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)
![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)
![3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)
![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)
